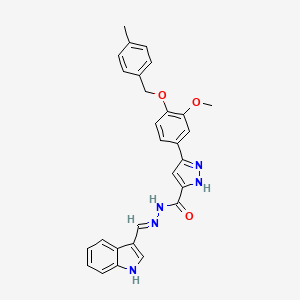
(E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C28H25N5O3 and its molecular weight is 479.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, synthesis, and various biological effects supported by recent research findings.
Chemical Structure and Properties
The compound's chemical formula is C28H25N5O3, with a molecular weight of approximately 479.53 g/mol. It features an indole ring, a pyrazole ring, and a carbohydrazide moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| IUPAC Name | N-[(E)-1H-indol-3-ylmethylideneamino]-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
| CAS Number | 700357-31-9 |
| Molecular Weight | 479.53 g/mol |
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with pyrazole and carbohydrazide components. Various methods have been reported in the literature, focusing on optimizing yield and purity while maintaining biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing indole and pyrazole moieties. For example, related pyrazole derivatives have shown promising results against various cancer cell lines:
- In Vitro Studies : Compounds similar to this compound demonstrated significant cytotoxicity against MCF7 (breast cancer), HeLa (cervical cancer), and HT29 (colon cancer) cell lines with IC50 values as low as 0.34 μM .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, which are common in pyrazole derivatives. In related studies, certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Research indicates that compounds with similar structural features possess antimicrobial properties. For instance, derivatives were tested against various bacterial strains and showed effective inhibition comparable to standard antibiotics .
Mechanistic Insights
Mechanistic studies have provided insights into how these compounds exert their biological effects:
- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to the action of colchicine .
- Inhibition of Key Enzymes : The presence of specific functional groups enhances binding affinity to target enzymes involved in cancer progression and inflammation .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Case Study on Anticancer Activity : A study involving a series of indole-pyrazole hybrids found that one compound exhibited an IC50 value of 0.52 μM against HeLa cells, indicating strong anticancer activity .
- Anti-inflammatory Assessment : Another study reported that pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Propiedades
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3/c1-18-7-9-19(10-8-18)17-36-26-12-11-20(13-27(26)35-2)24-14-25(32-31-24)28(34)33-30-16-21-15-29-23-6-4-3-5-22(21)23/h3-16,29H,17H2,1-2H3,(H,31,32)(H,33,34)/b30-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKIBYVXDJVCGN-OKCVXOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














